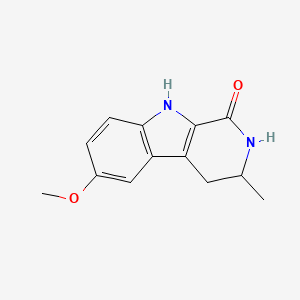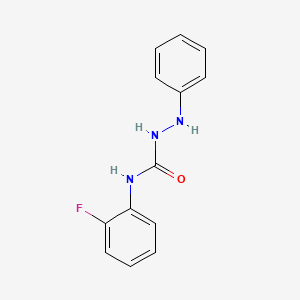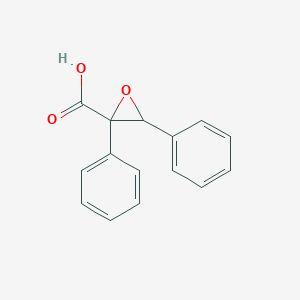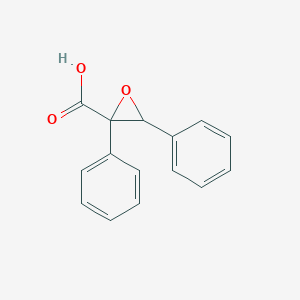![molecular formula C15H11ClO2 B14155861 (Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid CAS No. 83281-26-9](/img/structure/B14155861.png)
(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid is an organic compound with a unique structure characterized by a chlorophenyl group attached to a phenyl group, which is further connected to a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and benzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Isomerization: The chalcone is then subjected to isomerization to obtain the (Z)-isomer of the compound.
Oxidation: Finally, the compound is oxidized using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives are investigated for their efficacy in targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of (Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-3-[4-(4-bromophenyl)phenyl]prop-2-enoic acid
- (Z)-3-[4-(4-fluorophenyl)phenyl]prop-2-enoic acid
- (Z)-3-[4-(4-methylphenyl)phenyl]prop-2-enoic acid
Uniqueness
(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activity compared to its analogs with different substituents.
Propiedades
Número CAS |
83281-26-9 |
|---|---|
Fórmula molecular |
C15H11ClO2 |
Peso molecular |
258.70 g/mol |
Nombre IUPAC |
(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO2/c16-14-8-6-13(7-9-14)12-4-1-11(2-5-12)3-10-15(17)18/h1-10H,(H,17,18)/b10-3- |
Clave InChI |
AZQVAMURVZRSHY-KMKOMSMNSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\C(=O)O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)






![[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14155819.png)

![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)

![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)

